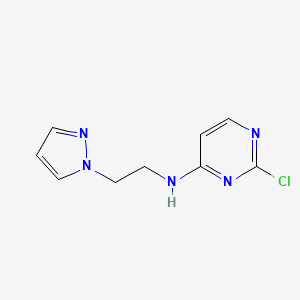![molecular formula C13H15BrF2O B13067340 2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene](/img/structure/B13067340.png)
2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene is an organic compound characterized by the presence of a bromine atom, a difluorocyclobutyl group, and a methoxy group attached to a dimethylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the difluorocyclobutyl group through a cycloaddition reaction. The methoxy group can be introduced via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or alkyl-substituted benzene derivative.
Scientific Research Applications
2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene involves its interaction with specific molecular targets. The bromine atom and difluorocyclobutyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The methoxy group can also play a role in modulating the compound’s properties by affecting its electronic distribution and steric hindrance.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride: This compound shares the difluorocyclobutyl group and bromine atom but differs in the core structure.
2-Bromo-5-(trifluoromethyl)pyridine: Similar in having a bromine atom and a fluorinated group but with a different fluorinated substituent.
2-Bromo-3,5-difluoropyridine: Contains bromine and fluorine atoms but differs in the arrangement and type of fluorinated groups.
Uniqueness
2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene is unique due to the combination of its structural features, which confer specific reactivity and potential applications that are distinct from those of similar compounds. The presence of the difluorocyclobutyl group, in particular, provides unique steric and electronic properties that can be exploited in various chemical and biological contexts.
Properties
Molecular Formula |
C13H15BrF2O |
|---|---|
Molecular Weight |
305.16 g/mol |
IUPAC Name |
2-bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene |
InChI |
InChI=1S/C13H15BrF2O/c1-8-3-11(4-9(2)12(8)14)17-7-10-5-13(15,16)6-10/h3-4,10H,5-7H2,1-2H3 |
InChI Key |
UPSVZTZMRMABIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC2CC(C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13067295.png)


amine](/img/structure/B13067318.png)





